4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol
Description
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-7(6-11)10(4,12)8-5-9(8,2)3/h7-8,12H,5-6,11H2,1-4H3 |
InChI Key |
PADGDPKINVOWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1CC1(C)C)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclopropyl Group
Cyclopropanation of suitable precursors is the foundational step. The most common approach involves the Simmons-Smith reaction , which utilizes diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) to cyclopropanate alkenes. For this compound, the precursor is likely an alkene bearing the necessary functional groups, such as a methyl-substituted alkene with a suitable leaving group or functional handle for subsequent modifications.
- Reagents: Diiodomethane, diethylzinc or zinc-copper couple
- Solvent: Dichloromethane or toluene
- Temperature: Typically 0°C to room temperature
- Outcome: Formation of the 2,2-dimethylcyclopropyl group with high stereoselectivity
Reference: Patent EP0064781B1 describes cyclopropanation processes for similar derivatives, emphasizing the importance of stereochemical control during cyclopropane formation.
Incorporation of the Methyl Group at the 3-Position
The methyl substituent at the third carbon can be introduced via alkylation or methylation of an intermediate amino alcohol precursor. This step often employs methyl iodide (CH₃I) or dimethyl sulfate under basic conditions to selectively methylate the amino group or the hydroxyl group, depending on the desired site of substitution.
- Reagents: Methyl iodide, sodium hydride or potassium carbonate
- Solvent: Acetone or dimethylformamide
- Temperature: Room temperature to reflux
- Selectivity: Controlled by protecting groups if necessary
Note: Selective methylation of the amino group is preferred to avoid over-alkylation.
Introduction of the Hydroxyl Group at the Second Carbon
Hydroxylation at the appropriate position can be achieved via oxidation of a suitable precursor or nucleophilic addition to an unsaturated intermediate. Alternatively, reduction of a ketone or aldehyde precursor can generate the tertiary alcohol.
- Oxidation of a secondary alcohol using oxidizing agents such as potassium permanganate or chromium trioxide .
- Hydroboration-oxidation if an alkene precursor is available.
- Oxidants: KMnO₄, CrO₃, or PCC
- Solvent: Acetone, dichloromethane
- Temperature: Ambient to 50°C
Stereochemical Control and Purification
Given the chiral nature of the target molecule, stereoselective synthesis is crucial. Techniques such as asymmetric cyclopropanation using chiral catalysts or auxiliaries (e.g., Evans auxiliaries, Oppolzer’s sultams) are employed to control stereochemistry at the cyclopropane ring.
- Chromatography (silica gel, preparative HPLC)
- Recrystallization
- Chiral resolution if necessary
Overall Synthetic Pathway Summary
| Step | Reaction Type | Reagents & Conditions | Key Features |
|---|---|---|---|
| 1 | Cyclopropanation | Diiodomethane + Zn-Cu, solvent: dichloromethane | Formation of 2,2-dimethylcyclopropyl ring |
| 2 | Methylation | CH₃I + base (NaH, K₂CO₃) | Selective methylation of amino or hydroxyl groups |
| 3 | Hydroxylation | Oxidation (KMnO₄, CrO₃) | Introduction of tertiary hydroxyl group |
| 4 | Stereochemical control | Chiral catalysts/auxiliaries | Ensuring stereoselectivity |
| 5 | Purification | Chromatography | Isolation of pure enantiomerically defined product |
Notes on Industrial and Laboratory Methods
- Industrial synthesis may utilize optimized cyclopropanation catalysts and continuous flow reactors to enhance yield, stereoselectivity, and safety.
- Laboratory synthesis often involves stepwise reactions with protecting groups to prevent side reactions, especially during methylation and hydroxylation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol can undergo oxidation to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-Amino-2-cyclopropyl-3-methylbutan-2-ol (CAS 1510297-68-3)
Molecular Formula: C8H17NO Molecular Weight: 143.23 g/mol Key Structural Difference: The absence of dimethyl substituents on the cyclopropane ring. Impact on Properties:
- Lipophilicity : The dimethyl group in the target compound increases hydrophobicity (logP ~1.5–2.0 estimated) compared to the cyclopropyl analog (logP ~0.8–1.2) due to added alkyl groups.
2-Amino-3-(2-methylidenecyclopropyl)propanoic Acid (CAS 156-56-9)
Molecular Formula: C7H11NO2 Molecular Weight: 157.17 g/mol Key Structural Differences:
Presence of a carboxylic acid (-COOH) instead of a hydroxyl (-OH) group.
A methylidenecyclopropyl substituent (C=CH2 adjacent to cyclopropane) rather than dimethylcyclopropyl.
Impact on Properties :
- Solubility: The carboxylic acid group in 2-amino-3-(2-methylidenecyclopropyl)propanoic acid enhances water solubility (>10 mg/mL) compared to the amino alcohol target compound, which is likely sparingly soluble in water.
- In contrast, the dimethylcyclopropyl group in the target compound favors steric stabilization .
General Trends in Cyclopropane-Containing Amino Alcohols
Ring Strain and Stability: Cyclopropane rings are highly strained (~27 kcal/mol strain energy).
Biological Activity: Amino alcohols with cyclopropane motifs are often explored as chiral intermediates in pharmaceuticals (e.g., beta-blockers). The dimethylcyclopropyl group in the target compound may improve metabolic stability compared to less hindered analogs .
Biological Activity
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol is a novel amino alcohol with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by an amino group, a tertiary alcohol, and a cyclopropyl moiety, positions it as an interesting candidate for biological activity studies. This article reviews the available data on its biological activity, including potential therapeutic applications, interaction mechanisms, and structural comparisons with related compounds.
- Molecular Formula : C10H21NO
- Molecular Weight : 171.28 g/mol
- Structure : The compound features an amino group (-NH2), a hydroxyl group (-OH), and a cyclopropyl group, which may influence its reactivity and biological interactions.
Pharmacological Potential
Research on structurally related compounds has indicated various pharmacological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For instance, amino alcohols have been studied for their ability to inhibit bacterial growth through interference with cell wall synthesis.
- Neuroprotective Effects : Some amino alcohols have shown neuroprotective effects in preclinical studies by modulating neurotransmitter levels and reducing oxidative stress.
Case Studies
-
Case Study on Amino Alcohols :
A study evaluated the effects of related amino alcohols on bacterial secretion systems. Results indicated that modifications in the amino structure could significantly alter the inhibition of pathogenic bacteria's secretion systems . This suggests that 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol could be explored for similar applications. -
Neuroprotection Research :
Research into compounds with amino alcohol functionalities has revealed potential neuroprotective mechanisms through modulation of glutamate receptors. These findings highlight the need for further exploration of 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol in neuropharmacology .
Comparative Analysis with Related Compounds
The following table summarizes key features of 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity Potential |
|---|---|---|
| 4-Amino-3-methylbutan-2-ol | Lacks cyclopropyl; simpler structure | Antimicrobial activity documented |
| 1-Amino-3-methylbutan-1-ol | Different position of amino group | Potential neuroprotective effects |
| 1-Amino-1-cyclopropanol | Cyclopropanol derivative | Unique solvent properties; limited biological data |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol?
Answer:
The synthesis of structurally related amino alcohols often employs reductive amination or nucleophilic substitution strategies. For example, in analogous compounds like (S)-2-amino-3-methylbutan-1-ol (), reductive amination of ketones using sodium cyanoborohydride or catalytic hydrogenation is common . For the cyclopropane moiety, methods such as Simmons-Smith cyclopropanation or transition-metal-catalyzed ring-closing reactions may be adapted . Key steps include:
Cyclopropane ring formation : Introduce the 2,2-dimethylcyclopropyl group early to avoid steric hindrance in later steps.
Amino group incorporation : Use Boc-protected intermediates to prevent side reactions during oxidation or alkylation.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for stereochemical purity.
Advanced: How can researchers address stereochemical challenges in synthesizing the cyclopropane-containing amino alcohol?
Answer:
The 2,2-dimethylcyclopropyl group introduces significant steric and electronic constraints. To resolve stereochemical discrepancies:
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct asymmetric cyclopropanation .
- Kinetic resolution : Employ enzymes (e.g., lipases) to separate enantiomers during ester hydrolysis of intermediates.
- X-ray crystallography : Confirm absolute configuration post-synthesis, as NMR alone may fail to distinguish diastereomers due to overlapping signals .
- Computational modeling : Compare experimental optical rotation with DFT-calculated values to validate stereochemistry.
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.8–1.5 ppm) and amino group shifts (δ 1.5–2.5 ppm). Resolve splitting patterns to confirm substitution on the cyclopropane ring .
- 2D NMR (COSY, HSQC) : Map coupling between the amino group and adjacent methyl/cyclopropyl groups.
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂ or cyclopropane ring cleavage).
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to assess enantiomeric excess (>98% required for pharmacological studies) .
Advanced: How should researchers handle discrepancies in spectroscopic data between synthesized batches?
Answer:
Contradictions in NMR or MS data often arise from:
- Solvent impurities : Ensure deuterated solvents (e.g., CDCl₃) are free from water or stabilizers.
- Dynamic equilibria : Amino-alcohols may exhibit tautomerism; conduct variable-temperature NMR (VT-NMR) to observe conformational changes.
- Diastereomeric byproducts : Re-optimize reaction conditions (e.g., lower temperature for cyclopropanation) to suppress undesired stereoisomers.
- Reference standards : Cross-validate with commercially available analogs (e.g., 3-methyl-2-buten-1-ol in ) to calibrate instrumentation .
Basic: What safety protocols are essential for handling this amino alcohol in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., cyclopropane derivatives) .
- Spill management : Neutralize acidic/basic residues with silica-based absorbents; avoid water to prevent exothermic reactions.
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates.
Basic: What strategies are recommended for designing biological activity assays for this compound?
Answer:
- Target selection : Prioritize receptors common to cyclopropane-containing analogs (e.g., GABAₐ or NMDA receptors).
- In vitro assays :
- Binding assays : Use radiolabeled ligands (³H-MK-801 for NMDA receptor antagonism).
- Functional assays : Measure cAMP levels in HEK293 cells transfected with target GPCRs.
- Safety evaluation : Follow RIFM criteria for cytotoxicity (e.g., mitochondrial membrane potential assays) .
Advanced: How can computational chemistry aid in predicting the compound’s physicochemical properties?
Answer:
- Molecular dynamics (MD) simulations : Predict solubility parameters (logP) and membrane permeability (e.g., Blood-Brain Barrier penetration).
- Docking studies : Use AutoDock Vina to model interactions with cyclopropane-binding pockets in enzymes (e.g., cytochrome P450).
- QSAR models : Corrogate data from analogs like 4-aminobenzyl alcohol ( ) to estimate pKa and bioavailability .
Basic: How should researchers address discrepancies in reported synthetic yields across literature?
Answer:
- Reaction optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) and solvents (polar aprotic vs. ethereal).
- Byproduct analysis : Use LC-MS to identify minor impurities (e.g., over-reduced cyclopropane derivatives).
- Scale dependency : Replicate small-scale (1 mmol) vs. pilot-scale (100 mmol) conditions to assess reproducibility .
Advanced: What comparative studies can elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Prepare derivatives with modified cyclopropane (e.g., 2,2-dichlorocyclopropyl in ) or amino groups (tertiary vs. primary).
- Pharmacophore mapping : Overlay electrostatic potentials (MEPs) of active/inactive analogs using Gaussian 16.
- Data integration : Cross-reference with market data on similar alcohols (e.g., 3-methylbutan-1-ol consumption trends in ) to prioritize targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
